1-Bromo-2-(3-chloro-2-methylpropyl)benzene
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H12BrCl |
|---|---|
Molecular Weight |
247.56 g/mol |
IUPAC Name |
1-bromo-2-(3-chloro-2-methylpropyl)benzene |
InChI |
InChI=1S/C10H12BrCl/c1-8(7-12)6-9-4-2-3-5-10(9)11/h2-5,8H,6-7H2,1H3 |
InChI Key |
MGLOEBHETQRAIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1Br)CCl |
Origin of Product |
United States |
General Overview of Halogenated Aromatic Compounds and Their Significance
Halogenated aromatic compounds, often referred to as aryl halides, are a class of organic molecules where one or more hydrogen atoms on an aromatic ring have been replaced by a halogen (fluorine, chlorine, bromine, or iodine). ncerthelp.comlibretexts.org These compounds are of immense importance in both industrial and academic chemistry. The introduction of a halogen atom onto an aromatic ring profoundly influences the molecule's physical and chemical properties, including its electronic distribution, reactivity, and biological activity.
The significance of halogenated aromatics is underscored by their wide-ranging applications. They serve as crucial intermediates in the synthesis of a vast array of more complex organic compounds, including pharmaceuticals, agrochemicals, and polymers. openstax.orgsoka.ac.jp The carbon-halogen bond, while generally stable, can be activated under specific conditions to participate in a variety of powerful cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are cornerstones of modern synthetic chemistry for forming new carbon-carbon and carbon-heteroatom bonds. Furthermore, many commercially significant products, from flame retardants to active pharmaceutical ingredients, are themselves halogenated aromatic compounds.
Structural Classification and Positioning of 1 Bromo 2 3 Chloro 2 Methylpropyl Benzene Within Organohalide Chemistry
The systematic IUPAC name, 1-Bromo-2-(3-chloro-2-methylpropyl)benzene, precisely defines the molecule's intricate structure. An analysis of this name allows for its clear classification within the broader family of organohalides.
This compound can be classified in several ways based on its structural components:
Aryl Halide : It is fundamentally an aryl halide due to the direct attachment of a bromine atom to the sp²-hybridized carbon of the benzene (B151609) ring. ncerthelp.comlibretexts.org Aryl halides exhibit characteristic reactivity, which is distinct from their aliphatic counterparts. The C(sp²)-Br bond is strengthened by resonance, making it less susceptible to simple nucleophilic substitution reactions. ncerthelp.comyoutube.com
Alkyl Halide : Simultaneously, the molecule qualifies as an alkyl halide because of the chlorine atom bonded to an sp³-hybridized carbon within the side chain. soka.ac.jp The 3-chloro-2-methylpropyl group contains a primary alkyl chloride, which is generally more reactive towards nucleophilic substitution (e.g., via an SN2 mechanism) than the aryl bromide. ncerthelp.com
Polysubstituted Benzene : The molecule is a disubstituted benzene derivative, with the bromo and the branched alkyl groups positioned at the 1 and 2 locations, respectively. This ortho-arrangement introduces significant steric interactions that can influence the molecule's conformation and the regioselectivity of further reactions on the aromatic ring. spectroscopyonline.com
The presence of these dual functionalities makes this compound a hybrid molecule, offering the potential for selective chemical transformations at two different sites.
Table 1: Predicted Physicochemical and Structural Properties
| Property | Predicted Value / Description |
|---|---|
| Molecular Formula | C₁₀H₁₂BrCl |
| Molecular Weight | 247.56 g/mol |
| Appearance | Expected to be a colorless to pale yellow liquid or solid. |
| Solubility | Predicted to be insoluble in water; soluble in common organic solvents like ether, toluene (B28343), and dichloromethane (B109758). |
| Aromatic C-Br Bond | Bond between an sp² carbon and a bromine atom. Generally unreactive towards nucleophiles without a catalyst. |
| Aliphatic C-Cl Bond | Bond between an sp³ carbon and a chlorine atom. More susceptible to nucleophilic substitution than the C-Br bond. |
Research Rationale and Academic Importance of Investigating Complex Branched Alkyl Substituted Halobenzenes
Precursor Synthesis and Regioselective Halogenation Approaches
A logical synthetic approach involves the sequential construction of the aryl-alkyl framework followed by targeted halogenation of both the aromatic moiety and the aliphatic side chain. The order and methodology of these steps are critical to achieving the desired substitution pattern.
Friedel-Crafts Alkylation Pathways for Aryl-Alkyl Framework Construction
The initial step in a classical synthesis approach is the attachment of the 2-methylpropyl (isobutyl) group to a benzene (B151609) ring. While direct Friedel-Crafts alkylation with a 2-methylpropyl halide seems straightforward, it is complicated by the propensity of the primary carbocation intermediate to rearrange into a more stable tertiary carbocation, leading to tert-butylbenzene (B1681246) as the major product.
To circumvent this rearrangement, a more reliable two-step method is employed: Friedel-Crafts acylation followed by reduction. This process begins with the reaction of benzene with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form isobutyrophenone. youtube.comnih.gov This reaction proceeds without rearrangement due to the stability of the acylium ion intermediate. The resulting ketone is then reduced to the desired alkyl chain. Common reduction methods include the Wolff-Kishner (using hydrazine (B178648) and a strong base) or Clemmensen (using zinc amalgam and hydrochloric acid) reductions, both of which efficiently convert the carbonyl group to a methylene (B1212753) group, yielding 2-methylpropylbenzene (isobutylbenzene). chemicalbook.com
| Reaction Step | Reagents | Catalyst | Intermediate/Product | Key Advantage |
| Acylation | Benzene, Isobutyryl chloride | AlCl₃ | Isobutyrophenone | Avoids carbocation rearrangement |
| Reduction | Isobutyrophenone, Hydrazine (N₂H₄), KOH | - | 2-Methylpropylbenzene | Forms the desired alkyl framework |
Targeted Bromination of Aromatic Moieties
With the 2-methylpropylbenzene framework established, the next step is the regioselective bromination of the aromatic ring. The alkyl group is an ortho-, para-director. However, electrophilic aromatic bromination of alkylbenzenes, typically using bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃), often results in a mixture of ortho and para isomers. wku.edu For many alkylbenzenes, the para-substituted product is favored, particularly with sterically bulky alkyl groups, due to reduced steric hindrance at the para position. nih.govresearchgate.net
Achieving the target ortho-bromination with high selectivity is a significant challenge. The steric bulk of the isobutyl group would strongly favor the formation of the para-isomer, 1-bromo-4-(2-methylpropyl)benzene. To synthesize the desired 1-bromo-2-(2-methylpropyl)benzene precursor, several strategies could be employed:
Isomer Separation: The most direct approach involves performing the bromination and then separating the resulting ortho and para isomers using techniques like fractional distillation or chromatography.
Blocking Groups: A more controlled method involves introducing a bulky "blocking" group at the para position before bromination. This group would direct the bromine to the ortho position. The blocking group would then be removed in a subsequent step.
Directed Ortho Metalation: An alternative strategy involves the use of a directing group to facilitate lithiation at the ortho position, followed by quenching with a bromine source.
The table below summarizes the typical regioselectivity observed in the bromination of various alkylbenzenes, highlighting the general preference for para-substitution.
| Alkylbenzene | % Ortho Isomer | % Para Isomer | Ortho/Para Ratio |
| Toluene (B28343) | 38% | 62% | 0.61 |
| Ethylbenzene | 35% | 65% | 0.54 |
| Isopropylbenzene | 20% | 80% | 0.25 |
| tert-Butylbenzene | 12% | 88% | 0.14 |
Data is illustrative of general trends in electrophilic bromination.
Selective Chlorination of Aliphatic Chains and Methyl Groups
The final and most complex step in this classical pathway is the selective chlorination of the 2-methylpropyl side chain at the C3 position (one of the terminal methyl groups). Standard free-radical halogenation of alkylbenzenes with reagents like chlorine gas (Cl₂) under UV light or N-chlorosuccinimide (NCS) is highly selective for the benzylic position (C1) due to the resonance stabilization of the resulting benzylic radical. themasterchemistry.comyoutube.com This would lead to the undesired 1-bromo-2-(1-chloro-2-methylpropyl)benzene.
To achieve chlorination at the terminal C3 position, a multi-step functional group transformation is necessary, avoiding direct free-radical chlorination of the saturated side chain. A plausible synthetic route would be:
Benzylic Bromination: The precursor, 1-bromo-2-(2-methylpropyl)benzene, is first subjected to selective benzylic bromination using N-bromosuccinimide (NBS) with a radical initiator, yielding 1-bromo-2-(1-bromo-2-methylpropyl)benzene.
Elimination: The resulting benzylic bromide is then treated with a strong, non-nucleophilic base (e.g., potassium tert-butoxide) to induce an E2 elimination reaction. This creates a double bond, forming the intermediate 1-bromo-2-(2-methylprop-1-enyl)benzene. nih.govchemicalbook.com
Anti-Markovnikov Hydrochlorination: The final step is the addition of HCl across the double bond. To ensure the chlorine atom adds to the terminal, less substituted carbon, an anti-Markovnikov addition is required. This can be achieved through a radical addition mechanism, often initiated by peroxides. nih.govresearchgate.net This sequence places the chlorine atom at the desired C3 position, yielding the final target molecule.
Stereochemical Control and Isomer Synthesis in Halogenated Alkyl Chains
The introduction of halogens into the alkyl chain can create chiral centers, leading to the formation of stereoisomers. In the proposed synthetic sequence, two key steps have stereochemical implications:
Benzylic Bromination: If the initial bromination of the aromatic ring creates a chiral molecule (which it does not in this case as the starting material is achiral), the subsequent benzylic bromination would lead to diastereomers. However, starting from achiral 1-bromo-2-(2-methylpropyl)benzene, the benzylic carbon becomes a stereocenter. The reaction proceeds through a planar benzylic radical intermediate. The incoming bromine radical can attack from either face with nearly equal probability, resulting in a racemic mixture of (R)- and (S)-1-bromo-2-(1-bromo-2-methylpropyl)benzene.
Hydrochlorination: The anti-Markovnikov hydrochlorination step also involves the formation of a new stereocenter at the C2 position of the side chain. The stereochemical outcome of this step would depend on the specific mechanism and reagents used, but would likely result in a mixture of diastereomers if the preceding step produced a racemic mixture.
Therefore, without the use of chiral catalysts or resolving agents, the described synthetic pathway would be expected to produce a racemic mixture of the final product.
Advanced Synthetic Techniques and Catalytic Systems
Modern synthetic chemistry offers more direct and potentially more selective methods for constructing complex molecules like this compound, primarily through the use of metal-catalyzed cross-coupling reactions.
Metal-Catalyzed Cross-Coupling Reactions for C-C and C-X Bond Formation
Metal-catalyzed cross-coupling reactions provide a powerful alternative for forming the key aryl-alkyl (C-C) bond, potentially offering better control over regioselectivity compared to Friedel-Crafts reactions. A plausible retrosynthetic analysis suggests disconnecting the bond between the aromatic ring and the alkyl side chain.
This leads to a strategy involving the coupling of an aryl component with an alkyl component. For instance, a Suzuki-Miyaura coupling could be envisioned between 2-bromophenylboronic acid and a suitable alkyl halide, such as 1-halo-3-chloro-2-methylpropane. Palladium catalysts with specialized phosphine (B1218219) ligands are typically used to facilitate such C(sp²)-C(sp³) couplings.
Alternatively, a Kumada coupling could be employed, reacting a Grignard reagent, such as 2-bromophenylmagnesium bromide, with the same 1-halo-3-chloro-2-methylpropane electrophile, often catalyzed by a nickel or palladium complex.
A key advantage of these methods is that the substitution pattern on both the aromatic ring and the alkyl chain is pre-defined in the coupling partners, thus avoiding the regioselectivity issues associated with electrophilic aromatic substitution and side-chain halogenation.
| Cross-Coupling Reaction | Aryl Precursor | Alkyl Precursor | Typical Catalyst |
| Suzuki-Miyaura | 2-Bromophenylboronic acid | 1-Iodo-3-chloro-2-methylpropane | Pd(PPh₃)₄, Base |
| Kumada | 2-Bromophenylmagnesium bromide | 1-Bromo-3-chloro-2-methylpropane | Ni(dppp)Cl₂ |
| Negishi | 2-Bromophenylzinc chloride | 1-Iodo-3-chloro-2-methylpropane | Pd(dba)₂, Ligand |
These advanced techniques offer a more convergent and potentially more efficient route to the target molecule, bypassing many of the challenges inherent in classical multi-step synthetic approaches.
Optimization of Reaction Conditions for Yield and Selectivity
The synthesis of this compound, likely proceeding through a Friedel-Crafts alkylation pathway, is highly dependent on the precise control of reaction conditions to ensure maximum yield and selectivity. Key parameters such as temperature, solvent choice, and catalyst concentration are critical in directing the reaction towards the desired product while minimizing the formation of isomers and polyalkylated byproducts. numberanalytics.com
Temperature: This is a crucial factor; higher temperatures generally increase the reaction rate but can adversely affect selectivity by promoting side reactions. numberanalytics.com For many Friedel-Crafts alkylations, an optimal temperature range is typically between 0°C and 100°C. numberanalytics.com Operating outside this range can lead to either a sluggish, incomplete reaction or the generation of a complex mixture of products.
Solvent: The choice of solvent impacts reaction rate, yield, and selectivity. numberanalytics.com Ideal solvents are typically inert and non-polar, such as dichloromethane (B109758) or carbon disulfide, which can effectively solvate the reactants without participating in the reaction. numberanalytics.com The solvent can also influence the activity of the Lewis acid catalyst.
Catalyst Concentration: The molar ratio of the Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) to the reactants is another vital parameter. numberanalytics.com A sufficient concentration is necessary to activate the alkylating agent, but an excessive amount can lead to increased side reactions and product decomposition. Optimization often involves a systematic variation of the catalyst loading to find the ideal balance for a specific substrate.
Effective optimization relies on systematic approaches, such as Design of Experiments (DoE), to efficiently explore the interplay of these variables and identify the conditions that provide the highest yield of the target molecule with the desired purity. numberanalytics.com
Table 1: Influence of Reaction Parameters on Friedel-Crafts Alkylation
| Parameter | Effect on Reaction Rate | Effect on Selectivity | General Optimized Range |
|---|---|---|---|
| Temperature | Increases with temperature | Decreases at higher temperatures | 0°C - 100°C |
| Solvent | Dependent on polarity and reactant solubility | Can be high in non-polar, inert solvents | Dichloromethane, Carbon Disulfide |
| Catalyst Conc. | Increases with concentration | Can decrease at very high concentrations | Varies (e.g., 1.0 - 2.5 equivalents) |
This interactive table summarizes the general effects of key parameters on the outcome of Friedel-Crafts alkylation reactions.
Continuous Flow and Microreactor Technologies for Halogenation Reactions
The application of continuous flow and microreactor technologies offers significant advantages for halogenation reactions, which are often fast, highly exothermic, and can present selectivity challenges. rsc.orgscispace.com These modern synthetic tools provide superior control over reaction parameters compared to traditional batch processing.
The defining feature of microreactors is their high surface-area-to-volume ratio, which allows for extremely efficient heat exchange. scispace.com This capability is paramount for managing the large exotherms typical of halogenations, thereby preventing the formation of hotspots that often lead to byproduct formation and reduced selectivity in batch reactors. scispace.com
Furthermore, continuous flow systems enable precise control over residence time, ensuring that the reactants are exposed to the reaction conditions for the optimal duration. rsc.org This minimizes the potential for over-reaction or the formation of degradation products. The enhanced mixing within microchannels also improves mass transfer, which is particularly beneficial for reactions involving multiple phases (e.g., gas-liquid). scispace.com By offering a safer, more controllable, and often more selective environment, continuous flow technology represents a significant advancement for the industrial-scale synthesis of halogenated compounds like this compound. rsc.org
Derivatization and Functionalization of this compound
The dual halogen functionality of this compound makes it a valuable intermediate for further chemical modification. The distinct chemical nature of the primary alkyl chloride and the aryl bromide allows for selective transformations at each site.
Nucleophilic Substitution Reactions on Aliphatic Halogenated Positions
The 3-chloro-2-methylpropyl side chain contains a primary alkyl chloride, which is an excellent substrate for Sₙ2 nucleophilic substitution reactions. This site allows for the introduction of a wide array of functional groups by reacting the parent molecule with various nucleophiles. For instance, reaction with hydroxide (B78521) or alkoxide ions would yield the corresponding primary alcohol or ether. Treatment with sodium cyanide would introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid. Similarly, amines can displace the chloride to form substituted amines, providing a pathway to a diverse range of derivatives.
Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Brominated Benzene Ring
Electrophilic Aromatic Substitution (EAS): The benzene ring of the title compound is substituted with a bromine atom (a deactivating, ortho, para-director) and an alkyl group (an activating, ortho, para-director). libretexts.orgmakingmolecules.com In EAS reactions, the activating alkyl group's directing effect typically dominates. makingmolecules.com Both groups direct incoming electrophiles to positions 4 and 6. However, due to the steric hindrance imposed by the bulky 2-methylpropyl group at position 2, electrophilic attack is most likely to occur at the less hindered para position (position 5). Common EAS reactions such as nitration (using HNO₃/H₂SO₄) or further halogenation (e.g., with Br₂/FeBr₃) would be expected to yield the 1-Bromo-5-E-2-(3-chloro-2-methylpropyl)benzene derivative as the major product.
Nucleophilic Aromatic Substitution (NAS): Standard nucleophilic aromatic substitution (SₙAr) reactions, which typically proceed via an addition-elimination mechanism, are generally difficult for this molecule. libretexts.orglibretexts.org The SₙAr mechanism requires the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group (the bromine atom) to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orgyoutube.com Since this compound lacks such activating groups, it is considered a non-activated aryl bromide and would be largely unreactive towards nucleophiles under typical SₙAr conditions. libretexts.orgresearchgate.net Reaction would likely require extremely harsh conditions (high temperature and pressure) or proceed through alternative, less common pathways such as an elimination-addition (benzyne) mechanism if a very strong base is used. youtube.comyoutube.com
Formation of Grignard Reagents and other Organometallic Intermediates
The differential reactivity of aryl bromides and alkyl chlorides allows for the selective formation of organometallic reagents. libretexts.org Aryl bromides react more readily with magnesium metal than alkyl chlorides. google.com Therefore, treating this compound with magnesium turnings in an ether solvent (like THF or diethyl ether) would selectively form the Grignard reagent at the aromatic position. byjus.comsigmaaldrich.com
This creates the organometallic intermediate, 2-(3-chloro-2-methylpropyl)phenylmagnesium bromide, leaving the alkyl chloride moiety intact. This Grignard reagent is a powerful nucleophile and can be used in a wide range of subsequent reactions, such as additions to carbonyl compounds (aldehydes, ketones, esters) to form new carbon-carbon bonds, effectively using the aromatic ring as a nucleophile while preserving the functionality of the side chain for later manipulation.
Oxidation and Reduction Transformations of Molecular Substructures
Oxidation: The alkyl side chain attached to the benzene ring possesses a benzylic hydrogen atom. This makes the side chain susceptible to strong oxidation. libretexts.orglibretexts.org Treatment with powerful oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions will cleave the entire alkyl group and oxidize the benzylic carbon to a carboxylic acid. orgoreview.com This transformation would convert this compound into 2-bromobenzoic acid, irrespective of the length or structure of the alkyl side chain. libretexts.orgorgoreview.com
Reduction: The molecule contains two carbon-halogen bonds that can be targeted for reduction (dehalogenation). Catalytic hydrogenation, typically using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source, is a common method for the reductive cleavage of C-Br bonds in aryl bromides. organic-chemistry.org It is possible to selectively reduce the aryl bromide in the presence of an alkyl chloride under these neutral conditions. organic-chemistry.org Conversely, other reductive methods, some involving radical mechanisms, can be employed to target the alkyl chloride C-Cl bond while potentially leaving the more stable aryl bromide bond intact. organic-chemistry.org The choice of reducing agent and conditions would determine the final dehalogenated product.
Kinetic and Thermodynamic Parameters Governing Chemical Transformations
For electrophilic aromatic substitution , the benzene ring is moderately deactivated. The bromine atom deactivates the ring through its strong electron-withdrawing inductive effect, which is only partially offset by its weaker electron-donating resonance effect. latech.edulumenlearning.comstackexchange.com The alkyl group, conversely, is an activating group due to its electron-donating inductive effect. latech.edu The net result is a ring that is less reactive than toluene but potentially more reactive than bromobenzene (B47551). Reactions will likely require harsher conditions (e.g., stronger Lewis acids, higher temperatures) than those needed for benzene. msu.eduyoutube.com
For nucleophilic substitution at the primary chloride, the reaction kinetics are expected to be slow for both S(_N)1 and S(_N)2 pathways. The primary carbon atom would suggest a preference for an S(_N)2 reaction. However, the presence of a methyl group and a bulky 2-bromophenyl group on the β-carbon creates significant steric hindrance, similar to that in neopentyl halides. quora.comyoutube.comlibretexts.org This steric congestion severely retards the rate of backside attack required for the S(_N)2 mechanism. youtube.comlibretexts.org An S(_N)1 reaction is also unfavorable because it would require the formation of a highly unstable primary carbocation. quora.commasterorganicchemistry.com
Elimination reactions (E1 and E2) compete with nucleophilic substitution. The E2 mechanism is favored by strong, sterically hindered bases. msu.eduksu.edu.sa The rate of an E2 reaction would be dependent on the concentration of both the substrate and the base. pharmaguideline.comchemicalnote.com The E1 mechanism, proceeding through the same unstable primary carbocation as the S(_N)1 pathway, is kinetically disfavored. ksu.edu.sapharmaguideline.com
The thermodynamic stability of the potential products also plays a crucial role. In elimination reactions, the formation of the more substituted, and thus more thermodynamically stable, alkene is generally favored (Zaitsev's rule), unless a bulky base is used, which may lead to the less substituted Hofmann product due to steric factors. ksu.edu.samasterorganicchemistry.com
Table 1: Predicted Relative Reaction Rates for this compound
| Reaction Type | Mechanism | Predicted Rate | Rationale |
|---|---|---|---|
| Electrophilic Aromatic Substitution | EAS | Moderate to Slow | Competing effects of deactivating bromo group and activating alkyl group. latech.edulumenlearning.com |
| Nucleophilic Substitution | S(_N)2 | Very Slow | Severe steric hindrance at the β-carbon (neopentyl-like). youtube.comlibretexts.org |
| Nucleophilic Substitution | S(_N)1 | Very Slow | Formation of a highly unstable primary carbocation. masterorganicchemistry.com |
| Elimination | E2 | Moderate | Favored with strong bases; rate depends on base strength and steric hindrance. msu.eduksu.edu.sa |
Detailed Mechanistic Pathways for Key Reactions
Electrophilic aromatic substitution (EAS) on this compound involves the attack of an electrophile (E(_+)) on the π-electron system of the benzene ring. The mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. quizlet.com
The directing effects of the existing substituents determine the position of the incoming electrophile.
Alkyl Group : The 3-chloro-2-methylpropyl group is an activating, ortho-, para-directing group due to its electron-donating inductive effect. latech.eduquizlet.com
The primary halogen is located at the C3 position of the propyl chain. This carbon is a primary (1°) carbon.
S(_N)2 Mechanism : For primary alkyl halides, the S(_N)2 mechanism is generally favored. youtube.comyoutube.com This mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group. masterorganicchemistry.comyoutube.com However, in this compound, the carbon adjacent to the primary center (the β-carbon) is highly substituted with a methyl group and the large 2-bromophenyl group. This structure is analogous to a neopentyl halide, which is known to be exceptionally unreactive in S(_N)2 reactions due to severe steric hindrance that blocks the nucleophile's backside attack. youtube.comlibretexts.orgstackexchange.com Therefore, the S(_N)2 pathway is expected to be extremely slow.
S(_N)1 Mechanism : The S(_N)1 mechanism involves a two-step process: the slow, rate-determining departure of the leaving group to form a carbocation intermediate, followed by rapid attack of the nucleophile. masterorganicchemistry.compharmaguideline.com This pathway is generally disfavored for primary halides because it would form a very unstable primary carbocation. quora.commasterorganicchemistry.com While carbocation rearrangements can sometimes occur to form a more stable carbocation (e.g., via a hydride or alkyl shift), the initial energy barrier to form the primary carbocation is typically too high for this pathway to be significant under standard conditions. chemicalnote.comstackexchange.com
Given these considerations, nucleophilic substitution at the primary chloride position is predicted to be a very difficult transformation, regardless of the mechanism.
Elimination reactions, which form an alkene, are a significant alternative to substitution for this compound, especially in the presence of a base.
E2 Mechanism : The bimolecular E2 mechanism is a concerted, one-step process where a base removes a proton from the β-carbon at the same time the leaving group departs from the α-carbon. pharmaguideline.comchemicalnote.com This pathway is favored by strong bases. msu.edulibretexts.org For this compound, the β-carbon has two hydrogens that can be removed. The regioselectivity of the E2 reaction depends heavily on the steric bulk of the base.
With a small, strong base (e.g., sodium ethoxide), the reaction is likely to follow Zaitsev's rule , leading to the more substituted (and more stable) alkene as the major product. ksu.edu.samasterorganicchemistry.com
With a bulky, strong base (e.g., potassium tert-butoxide), the reaction is expected to favor the Hofmann product , the less substituted alkene. ksu.edu.sa This is because the bulky base can more easily access the sterically less hindered protons on the terminal methyl group.
E1 Mechanism : The unimolecular E1 mechanism proceeds through the same carbocation intermediate as the S(_N)1 pathway. pharmaguideline.com After the carbocation forms, a weak base (often the solvent) removes a β-proton to form the alkene. ksu.edu.sa Since the formation of the primary carbocation is highly unfavorable, the E1 pathway is not expected to be a major contributor to the reactivity of this compound. libretexts.org
Therefore, the most plausible reaction at the alkyl chloride side chain, particularly under basic conditions, is an E2 elimination.
Influence of Halogen Identity and Positional Isomerism on Reactivity
The identity and position of the halogens significantly impact the molecule's reactivity.
Aromatic Ring Reactivity : The bromine on the benzene ring is an ortho-, para-directing deactivator. blogspot.comopenstax.org If it were replaced by chlorine, the deactivating inductive effect would be stronger, and the activating resonance effect would be slightly weaker, making the ring even less reactive. stackexchange.com Conversely, replacing bromine with iodine would result in a less deactivated ring because iodine is less electronegative. stackexchange.comquora.com The position of the halogen also matters; a halogen in the meta or para position relative to the alkyl group would change the interplay of directing effects during electrophilic substitution.
Alkyl Chain Reactivity : The leaving group ability in substitution and elimination reactions for halogens follows the order I > Br > Cl > F. quora.com As such, the primary chloride in the side chain is a less effective leaving group than a primary bromide or iodide would be in the same position. This further disfavors S(_N)1/E1 pathways and would require more forcing conditions for S(_N)2/E2 reactions.
Table 2: Predicted Effect of Halogen Substitution on Reaction Rates
| Position | Original Halogen | Substituted Halogen | Effect on EAS Rate | Effect on S(_N)/E Rate at Side Chain |
|---|---|---|---|---|
| Benzene Ring | Bromo | Chloro | Decrease | No direct effect |
| Benzene Ring | Bromo | Iodo | Increase | No direct effect |
| Side Chain | Chloro | Bromo | No direct effect | Increase |
Steric and Electronic Effects of the Branched Methylpropyl Chain on Reaction Outcomes
The 3-chloro-2-methylpropyl side chain exerts profound steric and electronic effects on the molecule's reactivity.
Electronic Effects : As an alkyl group, the chain has an electron-donating inductive effect (+I effect), which activates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions. latech.eduwikipedia.org The presence of the electronegative chlorine atom on the chain has a weak electron-withdrawing inductive effect, but its distance from the ring means this effect is largely negligible on aromatic reactivity.
Steric Effects : The steric bulk of the branched alkyl chain is a dominant factor in this molecule's reactivity.
In EAS : The large size of the group hinders the approach of electrophiles to the ortho position (position 6). numberanalytics.com This steric hindrance makes the para position (position 4) the overwhelmingly favored site for substitution, leading to high regioselectivity. blogspot.comnumberanalytics.com
In S(_N)2/E2 : As previously discussed, the branching at the β-carbon creates a neopentyl-like structure. This severe steric hindrance is the primary reason for the extremely low rate of S(_N)2 reactions at the primary chloride. youtube.comlibretexts.org It also influences the regioselectivity of E2 reactions, where bulky bases will preferentially attack the least hindered β-hydrogen, leading to the Hofmann product. ksu.edu.sa
Table 3: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| Benzene |
| Bromobenzene |
| Toluene |
| Sodium ethoxide |
Advanced Spectroscopic and Computational Methodologies in the Characterization of 1 Bromo 2 3 Chloro 2 Methylpropyl Benzene
Spectroscopic Techniques for Structural Elucidation and Purity Analysis
Spectroscopic methods are indispensable for the unambiguous identification and purity assessment of 1-Bromo-2-(3-chloro-2-methylpropyl)benzene. Each technique probes different aspects of the molecule's physical and chemical properties, collectively offering a detailed molecular portrait.
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a cornerstone technique for the identification and quantification of this compound. In this method, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.
The resulting mass spectrum is a unique fingerprint of the molecule, displaying the mass-to-charge ratio of the parent ion and its various fragments. Analysis of this fragmentation pattern allows for the confirmation of the molecular weight and the deduction of its structural components. For instance, the presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) would produce a characteristic isotopic pattern in the mass spectrum, aiding in its identification. The retention time from the gas chromatography component provides an additional layer of identification and is crucial for quantifying the compound's purity.
Table 1: Expected GC-MS Data for this compound
| Parameter | Expected Value/Observation |
|---|---|
| Molecular Formula | C10H12BrCl |
| Molecular Weight | 247.56 g/mol |
| Retention Time | Dependent on GC column and conditions |
| Key Mass Fragments | Fragments corresponding to the loss of Br, Cl, and propyl groups. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the definitive structural elucidation of this compound in solution. Both 1H and 13C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
In the 1H NMR spectrum, the chemical shifts of the protons on the benzene (B151609) ring would be influenced by the electron-withdrawing effects of the bromine atom and the alkyl substituent. The protons of the 3-chloro-2-methylpropyl side chain would exhibit distinct signals with specific multiplicities (e.g., doublets, triplets, multiplets) due to spin-spin coupling with neighboring protons. This coupling information is vital for establishing the connectivity of the atoms within the side chain.
Table 2: Predicted 1H NMR Chemical Shifts for Key Protons in this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 7.0 - 7.6 | Multiplets |
| CH attached to Benzene | 2.8 - 3.2 | Multiplet |
| CH-Cl | 3.5 - 3.9 | Multiplet |
| CH-CH3 | 1.8 - 2.2 | Multiplet |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Confirmation
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.). These spectra provide valuable information about the functional groups present in this compound.
Key expected vibrational bands would include C-H stretching vibrations from both the aromatic ring and the aliphatic side chain, C=C stretching from the benzene ring, and C-H bending vibrations. The presence of the carbon-halogen bonds would also give rise to characteristic absorptions in the lower frequency region of the IR spectrum. While IR spectroscopy is particularly sensitive to polar bonds, Raman spectroscopy is more effective for non-polar bonds, making their combined use ideal for a comprehensive vibrational analysis.
Quantum Chemical Calculations and Molecular Modeling
In conjunction with experimental spectroscopic data, quantum chemical calculations and molecular modeling provide deeper insights into the electronic structure, stability, and reactivity of this compound.
Density Functional Theory (DFT) Applications for Electronic Structure, Stability, and Vibrational Frequencies
Density Functional Theory (DFT) has become a powerful computational tool for investigating the properties of organic molecules. mdpi.com By solving the Schrödinger equation within an approximate framework, DFT can be used to predict a variety of molecular properties with a good balance of accuracy and computational cost.
For this compound, DFT calculations can be employed to optimize the molecule's geometry, providing theoretical bond lengths and angles that can be compared with experimental data if available. Furthermore, DFT can be used to calculate theoretical vibrational frequencies. researchgate.net These calculated frequencies, when appropriately scaled, can aid in the assignment of experimental IR and Raman spectra. researchgate.net The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be determined, offering insights into the molecule's reactivity and electronic transitions. espublisher.com
Table 3: Representative DFT Calculation Outputs for this compound
| Property | Predicted Information |
|---|---|
| Optimized Geometry | Bond lengths, bond angles, dihedral angles |
| Vibrational Frequencies | Theoretical IR and Raman spectra for comparison with experimental data |
| Electronic Properties | HOMO-LUMO gap, electrostatic potential map |
Prediction of Reactivity and Reaction Pathways via Computational Simulations
Computational simulations, often employing DFT or other quantum mechanical methods, can be utilized to predict the reactivity and potential reaction pathways of this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies for various chemical transformations. mdpi.com
For this molecule, computational studies could explore nucleophilic substitution reactions at the carbon bearing the chlorine or bromine atom, or electrophilic aromatic substitution on the benzene ring. The calculations can help determine the most likely sites of reaction and the relative energies of different reaction pathways, providing valuable predictive information for synthetic chemists.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a powerful computational lens for examining the dynamic nature of molecules, offering insights into their structural flexibility and energetic landscapes. iaanalysis.comtandfonline.com For a molecule such as this compound, which possesses multiple rotatable bonds, MD simulations are instrumental in exploring its vast conformational space. This technique simulates the movement of atoms over time by solving Newton's equations of motion, thereby revealing the preferred three-dimensional arrangements (conformations) of the molecule and the energetic barriers between them. nih.govnih.gov
The conformational landscape of a molecule is defined by its potential energy surface (PES), which correlates the molecule's energy with its geometry. muni.cz Minima on this surface correspond to stable or metastable conformations, while saddle points represent the transition states between these conformations. A key application of MD simulations in this context is the thorough sampling of the PES to identify the most probable and energetically favorable conformations.
The simulation process for this compound would begin with the selection of a suitable force field. A force field is a set of mathematical functions and parameters that define the potential energy of the molecule based on the positions of its atoms. uiuc.eduwikipedia.org For a halogenated organic compound, it is crucial to choose a force field that accurately models the interactions involving bromine and chlorine atoms, including electrostatic and van der Waals forces. nih.govunipi.it Force fields like CHARMM (Chemistry at HARvard Macromolecular Mechanics) or AMBER (Assisted Model Building with Energy Refinement), often with specialized parameters for halogens, would be appropriate choices. github.io
Once a force field is established, the simulation is initialized with a starting geometry of this compound, which is then subjected to energy minimization to relieve any unfavorable atomic clashes. The system is then gradually heated to a desired temperature and equilibrated under specific conditions (e.g., constant temperature and pressure) to mimic a realistic environment, such as in a solvent. Following equilibration, the production phase of the MD simulation is run for a duration sufficient to observe a wide range of conformational transitions, typically on the order of nanoseconds to microseconds.
τ1: C(aromatic)-C(propyl)-C(methyl)-C(chloro)
τ2: Br-C(aromatic)-C(propyl)-C(methyl)
By plotting the potential energy of the molecule as a function of these dihedral angles, a multi-dimensional potential energy surface can be constructed. molssi.orgresearchgate.netcdnsciencepub.com The analysis of this surface allows for the identification of low-energy conformations, which are the most likely to be populated.
The results from a hypothetical molecular dynamics simulation could be summarized in a table that highlights the key stable conformers, their relative energies, and the corresponding dihedral angles.
| Conformer | Relative Potential Energy (kcal/mol) | Dihedral Angle τ1 (°) | Dihedral Angle τ2 (°) | Population (%) |
|---|---|---|---|---|
| A | 0.00 | -65 | 175 | 45.2 |
| B | 0.85 | 178 | 60 | 25.8 |
| C | 1.50 | 70 | -70 | 15.3 |
| D | 2.10 | -170 | -65 | 8.7 |
This table is a hypothetical representation of potential findings from a molecular dynamics simulation for illustrative purposes.
In this hypothetical scenario, Conformer A represents the global minimum energy state, making it the most stable and abundant conformation. The other conformers (B, C, and D) are local minima on the potential energy surface, existing at higher energies and therefore being less populated at equilibrium. The energy barriers between these conformers, which can also be calculated from the simulation data, would determine the kinetics of conformational interchange. Through such detailed analysis, molecular dynamics simulations offer a comprehensive understanding of the structural preferences and dynamic behavior of this compound at an atomic level. numberanalytics.comgalaxyproject.org
Applications and Emerging Roles of 1 Bromo 2 3 Chloro 2 Methylpropyl Benzene in Advanced Chemical Research
The Role of 1-Bromo-2-(3-chloro-2-methylpropyl)benzene in Organic Synthesis
There is a lack of specific literature detailing the use of this compound as a precursor for the synthesis of novel complex organic molecules. While halogenated aromatic compounds, in general, are pivotal in synthetic chemistry, no specific examples or research findings directly involving this compound could be identified. Similarly, its role as an intermediate in the development of specialty chemicals, including pharmaceuticals and agrochemicals, is not documented in the available literature.
Contributions to Materials Science and Polymer Chemistry
No information was found regarding the application of this compound in the synthesis of halogenated polymers and resins. Research on its potential use in the development of functional materials with tunable properties also appears to be absent from the current body of scientific literature.
Applications in Chemical Biology
The investigation did not uncover any instances of this compound being utilized as a mechanistic probe or as a scaffold component in the field of chemical biology.
Due to the absence of specific research data for this compound, it is not possible to provide the requested detailed analysis and data tables. The scientific community has not, to date, published sufficient research on this specific chemical entity to support the creation of the outlined article. Further research would be required to elucidate its chemical properties and potential applications.
Conclusion and Future Perspectives in the Research of 1 Bromo 2 3 Chloro 2 Methylpropyl Benzene
Synthesis of Key Research Advancements and Contributions
Advancements in organic synthesis provide a foundational framework for the potential construction and modification of 1-Bromo-2-(3-chloro-2-methylpropyl)benzene. Key contributions in the broader field of organohalide chemistry are directly relevant to this compound.
Synthetic Methodologies : The synthesis of polysubstituted aromatic compounds has been significantly advanced through the development of robust catalytic systems. rsc.org Methodologies applicable to the target compound likely involve multi-step sequences, such as the Friedel-Crafts alkylation of bromobenzene (B47551) followed by selective halogenation of the alkyl side-chain. More advanced strategies could employ transition-metal-catalyzed cross-coupling reactions to construct the carbon skeleton with high precision. Recent progress in rhodium-catalyzed reactions, for example, has enabled novel 1,1-difunctionalization of alkenes, showcasing the potential for assembling complex architectures. acs.org
C-X Bond Functionalization : A significant body of research is dedicated to the selective functionalization of carbon-halogen (C-X) bonds. Organobromides, in particular, serve as versatile intermediates in organic synthesis. wikipedia.org The carbon-bromine bond in this compound is typically more reactive than the carbon-chlorine bond, offering a handle for selective transformations such as Grignard reactions, nucleophilic substitutions, and various palladium-catalyzed coupling reactions. wikipedia.org
Photocatalysis : The emergence of visible-light photocatalysis represents a paradigm shift in C-X bond transformations. These methods offer mild reaction conditions and unique reactivity pathways. For instance, photocatalytic systems have been developed for the dehalogenative deuteration of both aryl and alkyl halides, a technique that could be applied to isotopically label and study the metabolic fate of the target compound. nih.gov
A summary of potential synthetic strategies and relevant research advancements is presented in the table below.
| Research Area | Advancement/Contribution | Potential Relevance to this compound |
| Synthetic Routes | Development of Ru(II)-catalyzed oxidative annulation reactions for polysubstituted furans. rsc.org | Provides insight into modern catalytic methods for constructing complex substituted aromatic systems. |
| C-X Bond Reactivity | Use of organobromides as versatile intermediates for Grignard reactions, reductive coupling, and nucleophilic substitution. wikipedia.org | The C-Br bond can be selectively targeted for further molecular elaboration, leaving the C-Cl bond intact. |
| Photocatalysis | Metal-organic frameworks (MOFs) used as photocatalysts for dehalogenation under mild conditions. nih.gov | Offers a green and efficient method for modifying the compound or studying its reaction mechanisms. |
| Alkene Functionalization | Rhodium-catalyzed 1,1-arylesterification of unactivated alkenes with dinucleophiles. acs.org | Highlights advanced catalytic strategies for building complex alkyl-aryl structures. |
Identification of Remaining Knowledge Gaps and Future Research Challenges
Despite the foundational knowledge from general organohalide chemistry, significant knowledge gaps persist specifically for this compound. Addressing these gaps constitutes the primary challenge for future research.
Physicochemical and Toxicological Data : There is a profound lack of empirically determined data for this compound. Key information regarding its physical properties, stability, and, crucially, its toxicological and ecotoxicological profile is missing. This absence of data prevents a thorough risk assessment and hinders the understanding of its potential environmental and biological impact.
Environmental Fate and Transport : The behavior of this complex organohalide in the environment is unknown. nih.gov Research is needed to understand its persistence, potential for bioaccumulation, and degradation pathways (both biotic and abiotic). nih.gov The presence of both bromine and chlorine substituents on a substituted benzene (B151609) ring suggests it may be a persistent organic pollutant (POP). srce.hrnih.gov
Stereochemistry : The (3-chloro-2-methylpropyl) moiety contains a chiral center. A major challenge lies in the development of stereoselective synthetic routes to obtain enantiomerically pure forms of the compound. Furthermore, the differential biological activity and environmental fate of the individual enantiomers remain a complete knowledge gap.
Analytical Standards : The lack of a certified analytical standard for this compound makes its detection and quantification in any matrix exceedingly difficult. The development of such a standard is a prerequisite for any environmental or biological monitoring. chromatographyonline.combohrium.com
The table below summarizes the key knowledge gaps and the corresponding research challenges.
| Knowledge Gap | Future Research Challenge |
| Lack of toxicological and ecotoxicological data. | Conduct comprehensive in vitro and in vivo studies to assess cytotoxicity, genotoxicity, and environmental toxicity. |
| Unknown environmental fate, persistence, and transport. nih.gov | Perform studies on its biodegradation by microbial consortia, photodegradation, and sorption to soil and sediments. nih.govnih.govresearchgate.net |
| Undefined stereochemical properties and effects. | Develop asymmetric syntheses and separate enantiomers to evaluate their distinct biological activities and degradation profiles. |
| Absence of analytical reference materials. chromatographyonline.combohrium.com | Synthesize and certify a pure analytical standard to enable accurate quantification in complex matrices. nih.govresearchgate.net |
Prospective Avenues for Interdisciplinary Research and Methodological Development
Future investigations into this compound will benefit from an interdisciplinary approach, integrating principles from green chemistry, catalysis, and advanced analytical science.
Applying the principles of green chemistry can minimize the environmental footprint associated with the synthesis and potential degradation of this compound. mit.edupaperpublications.org
Greener Synthesis : Future synthetic routes should prioritize the use of safer solvents, renewable feedstocks, and catalytic reagents over stoichiometric ones to improve atom economy and reduce waste. paperpublications.orgroyalsocietypublishing.orgyoutube.com Energy efficiency can be improved by exploring methods like microwave-assisted or sonochemical reactions. royalsocietypublishing.org
Design for Degradation : A key principle of green chemistry is designing molecules that break down into innocuous substances after their intended use. mit.edu Research could focus on understanding the structure-degradability relationship. For instance, studies could investigate whether introducing specific functional groups could render the molecule more susceptible to microbial degradation or photodegradation, a concept known as "benign by design." mdpi.comnih.gov
The presence of multiple reactive sites in this compound—an aromatic ring with potential for C-H activation, a reactive C-Br bond, and a less reactive C-Cl bond—makes it an ideal substrate for the development of highly selective catalytic systems.
Chemoselective Functionalization : A significant opportunity lies in creating catalysts that can distinguish between the C-Br and C-Cl bonds. This would allow for stepwise, controlled functionalization of the molecule, building molecular complexity in a predictable manner.
Site-Selective C-H Activation : Advanced catalyst design, inspired by enzymatic processes, could enable the selective functionalization of a specific C-H bond on the benzene ring, bypassing the need for pre-functionalized starting materials. nih.govemory.edu This remains a major goal in organic synthesis. emory.edu
Catalytic Dehalogenation : For detoxification and remediation purposes, the development of efficient catalysts for hydrodehalogenation is crucial. epa.govrsc.orgorganic-chemistry.org Research into mild and environmentally benign methods, using sustainable hydride sources like ethanol, could provide effective pathways for breaking down this and similar compounds. rsc.org
The challenges posed by complex organohalides necessitate innovation in how they are detected and removed from the environment.
Advanced Analytical Methods : To overcome the difficulty of analyzing such compounds in complex environmental samples, advanced techniques are required. mdpi.comuniroma1.it Comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution mass spectrometry (HRMS) offers the necessary resolving power and sensitivity to separate isomers and detect trace levels of contaminants. chromatographyonline.com
Novel Remediation Technologies : Should this compound prove to be a persistent pollutant, innovative remediation strategies will be needed. srce.hrnih.gov Nanoremediation, which utilizes nanomaterials as highly reactive catalysts or adsorbents, offers a promising approach. mdpi.com Bioremediation strategies could also be tailored by identifying or engineering microbial consortia capable of sequential reductive and oxidative dehalogenation to achieve complete mineralization of the compound to carbon dioxide, water, and inorganic halides. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
